molecular formula C13H19BrN2O2S B1525040 1-[2-(4-Bromobenzenesulfonyl)ethyl]piperidin-3-amine CAS No. 1303755-33-0

1-[2-(4-Bromobenzenesulfonyl)ethyl]piperidin-3-amine

Cat. No. B1525040
M. Wt: 347.27 g/mol
InChI Key: DZFNKHGMACDNKP-UHFFFAOYSA-N
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Description

The compound “1-[2-(4-Bromobenzenesulfonyl)ethyl]piperidin-3-amine” is a chemical compound with the CAS Number: 1303755-33-0 . It has a molecular weight of 347.27 .


Molecular Structure Analysis

The IUPAC name of the compound is 1-{2-[(4-bromophenyl)sulfonyl]ethyl}-3-piperidinol . The InChI code is 1S/C13H18BrNO3S/c14-11-3-5-13(6-4-11)19(17,18)9-8-15-7-1-2-12(16)10-15/h3-6,12,16H,1-2,7-10H2 .


Physical And Chemical Properties Analysis

The compound is a powder . It has a molecular weight of 348.26 . The storage temperature is room temperature .

Scientific Research Applications

Analytical Methods

A study by Sacher, Lenz, and Brauch (1997) developed methods for determining aliphatic amines in waste water and surface water. They employed derivatization with benzenesulfonyl chloride, highlighting the importance of sulfonyl-based derivatization agents in environmental analysis. This approach is crucial for detecting compounds structurally related to 1-[2-(4-Bromobenzenesulfonyl)ethyl]piperidin-3-amine in aquatic environments (Sacher, Lenz, & Brauch, 1997).

Synthetic Pathways and Therapeutic Potential

Rehman et al. (2018) synthesized a series of piperidine-4-carboxylic acid ethyl ester-appended 1,3,4-oxadiazole hybrids to evaluate them as anticancer agents. Their synthesis involved the use of benzenesulfonyl chloride, indicating the utility of sulfonyl derivatives in medicinal chemistry for developing potential anticancer compounds (Rehman et al., 2018).

Kinetic Studies and Mechanistic Insights

Um et al. (2014) conducted a kinetic study on SNAr reactions of substituted phenoxides with cyclic secondary amines, demonstrating the influence of sulfonyl groups on reaction kinetics. This research provides insight into the reactivity of compounds like 1-[2-(4-Bromobenzenesulfonyl)ethyl]piperidin-3-amine and their potential in synthetic organic chemistry (Um et al., 2014).

Development of Functionalized Piperidines

Khan, Parvin, and Choudhury (2008) explored the synthesis of functionalized piperidines, demonstrating the versatility of sulfonyl-containing compounds in the creation of complex molecules with potential pharmacological activities (Khan, Parvin, & Choudhury, 2008).

Safety And Hazards

The compound has a Material Safety Data Sheet (MSDS) available . For detailed safety and hazard information, please refer to the MSDS.

properties

IUPAC Name

1-[2-(4-bromophenyl)sulfonylethyl]piperidin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19BrN2O2S/c14-11-3-5-13(6-4-11)19(17,18)9-8-16-7-1-2-12(15)10-16/h3-6,12H,1-2,7-10,15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZFNKHGMACDNKP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)CCS(=O)(=O)C2=CC=C(C=C2)Br)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19BrN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[2-(4-Bromobenzenesulfonyl)ethyl]piperidin-3-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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